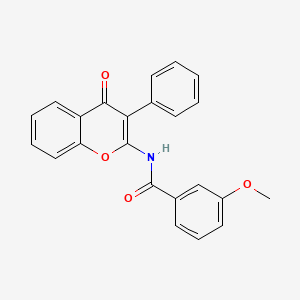
3-methoxy-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-methoxy-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide” is a compound that belongs to the class of benzopyrones, specifically coumarins . Coumarins are an important class of benzopyrones, several derivatives of which are found in nature . They have been shown to exhibit remarkable anti-tumorial, anti-inflammatory, and anti-viral effects .
Scientific Research Applications
Antimicrobial Activity
Chromen-4-one derivatives have been studied for their antimicrobial properties. They exhibit activity against a range of bacteria and fungi, including Staphylococcus aureus , Bacillus subtilis , Escherichia coli , Pseudomonas aeruginosa , Candida albicans , and Aspergillus niger . The acetoxy ester analogues of these compounds, in particular, have shown higher activity compared to their hydroxy flavone counterparts. This suggests that 3-methoxy-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide could be a promising candidate for developing new antimicrobial agents.
Anticancer Research
Flavonoids, which are closely related to chromen-4-one derivatives, have demonstrated cytotoxic effects against various cancer cell lines . The structure-activity relationship (SAR) studies of these compounds contribute significantly to anticancer drug design. The specific compound could be explored for its anticancer potential, given the biological relevance of its core structure.
Neuroprotective Effects
Some chromen-4-one derivatives have shown neuroprotective effects, which could be beneficial in treating neurodegenerative diseases . Research into the neuroprotective applications of 3-methoxy-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide could lead to the development of new therapies for conditions such as Alzheimer’s and Parkinson’s disease.
Antioxidant Properties
The antioxidant properties of flavonoids are well-documented, and chromen-4-one derivatives share similar characteristics . Antioxidants are crucial in combating oxidative stress, which is implicated in many chronic diseases. The compound could be investigated for its potential as an antioxidant in various biomedical applications.
Antifungal Applications
Chromen-4-one derivatives have been used to explore antifungal properties, particularly in agricultural research to develop plant fungicides . The lipophilicity of these compounds is linked to their fungitoxicity, suggesting that 3-methoxy-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide could be modified to enhance its effectiveness against fungal pathogens.
Analytical Chemistry
Chromen-4-one derivatives can exhibit fluorescence, making them useful in analytical chemistry for the detection of metal ions and other analytes . The compound could be utilized in the development of new fluorescent probes or sensors with high sensitivity and selectivity.
Mechanism of Action
Target of Action
It is known that similar compounds, such as coumarin derivatives, have shown significant inhibitory activity against bacterial strains .
Mode of Action
Coumarin derivatives, which share a similar structure, have been found to exhibit remarkable anti-tumorial, anti-inflammatory, and anti-viral effects . These effects are likely due to the interaction of these compounds with specific cellular targets, leading to changes in cellular function.
Biochemical Pathways
Similar compounds have been found to inhibit bacterial dna gyrase , an enzyme involved in DNA replication and transcription. This suggests that the compound may interfere with these critical cellular processes.
Pharmacokinetics
Similar compounds have been found to have a melting point of 355℃ , suggesting that they may be stable at body temperature. The compound’s solubility in organic solvents suggests that it may be well-absorbed in the body.
Result of Action
Similar compounds have been found to exhibit anti-tumorial, anti-inflammatory, and anti-viral effects , suggesting that this compound may have similar effects.
properties
IUPAC Name |
3-methoxy-N-(4-oxo-3-phenylchromen-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO4/c1-27-17-11-7-10-16(14-17)22(26)24-23-20(15-8-3-2-4-9-15)21(25)18-12-5-6-13-19(18)28-23/h2-14H,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZIKZYNGGVHJQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C(C(=O)C3=CC=CC=C3O2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

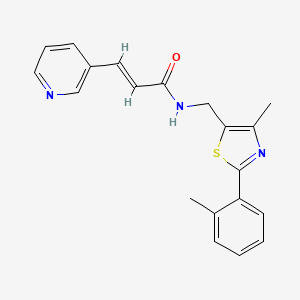


![3-acetyl-5-(4-chlorophenyl)-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2761637.png)
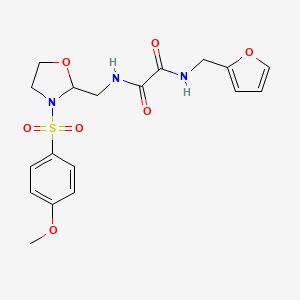
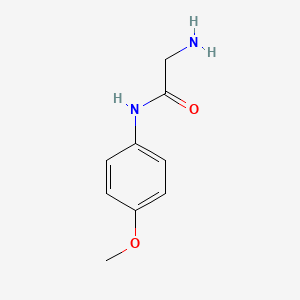
![N-(4-methylbenzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide](/img/structure/B2761642.png)
![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2761643.png)
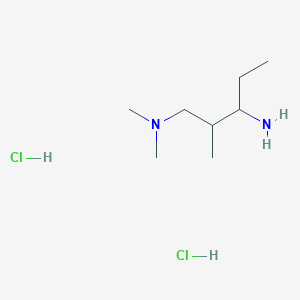
![Ethyl 6,7-dihydro-5H-cyclopenta[c]pyridine-1-carboxylate](/img/structure/B2761646.png)



![Benzyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2761655.png)